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Compound Name: Di-12-ANEPPQ

Cat. No.: B15552348 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for the simultaneous imaging of

membrane potential and intracellular calcium dynamics using the fast-response voltage-

sensitive dye Di-12-ANEPPQ in conjunction with a fluorescent calcium indicator. This

combination allows for the detailed investigation of cellular electrophysiology and associated

calcium signaling, which is critical in fields such as neuroscience, cardiology, and drug

discovery.

Introduction
The intricate interplay between cellular membrane potential (Vm) and intracellular calcium

concentration ([Ca2+]i) is fundamental to a vast array of physiological processes, including

neuronal firing, muscle contraction, and cellular signal transduction. Simultaneous optical

recording of these two parameters provides a powerful tool to dissect these complex

relationships with high spatial and temporal resolution.[1][2]

Di-12-ANEPPQ is a lipophilic, fast-responding styryl dye that partitions into the cell membrane

and exhibits changes in its fluorescence properties in response to changes in membrane

potential.[3][4][5] Its far-red emission spectrum and hydrophobic nature make it suitable for

retrograde labeling and for minimizing spectral overlap with common green-emitting

fluorophores.[4][6]
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By pairing Di-12-ANEPPQ with a spectrally compatible calcium indicator, researchers can

correlate electrical events, such as action potentials, with the resulting calcium transients in

real-time. This document outlines the principles, provides detailed protocols, and presents the

necessary data for successfully implementing this dual imaging technique.

Principle of Dual Wavelength Imaging
The core principle of simultaneous voltage and calcium imaging is the selection of two

fluorescent dyes that have distinct spectral properties, allowing their signals to be separated

optically. The ideal scenario involves dyes that can be excited by a common wavelength but

have well-separated emission spectra. An alternative is to use dyes with different excitation

spectra and either overlapping or distinct emission spectra, though this may require a more

complex optical setup.[1][7]

For Di-12-ANEPPQ, which has a far-red emission, a green-emitting calcium indicator such as

Fluo-4 AM or Cal-520 AM is a suitable partner. Both Di-12-ANEPPQ and these calcium

indicators can be excited by light in the blue-green range (e.g., a 488 nm laser line), while their

emission peaks are separated by over 100 nm, allowing for effective separation using a

dichroic mirror and bandpass filters.

Data Presentation
Table 1: Spectral Properties of Di-12-ANEPPQ

Property Value in Methanol
Estimated Value in Cell
Membrane

Excitation Maximum ~522 nm[3] ~500-520 nm

Emission Maximum ~720 nm[3] ~620-640 nm

Note: Styryl dyes like ANEPPS/ANEPPQ undergo a significant blue shift in their emission

spectra and a smaller blue shift in their excitation spectra upon binding to lipid membranes

compared to their spectra in organic solvents. The estimated membrane-bound values are

based on data for similar ANEP dyes.[8][9]
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Table 2: Recommended Calcium Indicators for
Combination with Di-12-ANEPPQ

Calcium Indicator Excitation Max Emission Max Key Features

Fluo-4 AM ~494 nm ~516 nm

High Ca2+ affinity,

large fluorescence

increase upon

binding. Widely used.

Cal-520 AM ~492 nm ~514 nm

High signal-to-noise

ratio, improved

intracellular retention.

[10]

Rhod-2 AM ~552 nm ~576 nm

Red-shifted indicator;

may have some

spectral overlap with

Di-12-ANEPPQ

emission. Often used

for mitochondrial

Ca2+.[11][12]

Table 3: Suggested Filter Sets for Dual Imaging (488 nm
Excitation)

Component Di-12-ANEPPQ Channel Fluo-4 / Cal-520 Channel

Excitation Source 488 nm Laser or LED 488 nm Laser or LED

Dichroic Mirror ~560 nm long-pass ~560 nm long-pass

Emission Filter
600 nm long-pass or 620/60

nm band-pass
525/50 nm band-pass

Experimental Protocols
Protocol 1: Preparation of Stock Solutions

Di-12-ANEPPQ Stock Solution:
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Dissolve Di-12-ANEPPQ powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to

a final concentration of 1-5 mM.

Vortex thoroughly to ensure complete dissolution.

Aliquot into small, single-use volumes (e.g., 5-10 µL) to avoid repeated freeze-thaw

cycles.

Store at -20°C, protected from light and moisture.

Fluo-4 AM or Cal-520 AM Stock Solution:

Dissolve the acetoxymethyl (AM) ester form of the calcium indicator in anhydrous DMSO

to a final concentration of 1-5 mM.

Vortex to dissolve.

Aliquot and store at -20°C, protected from light.

Protocol 2: Cell Loading for Adherent Cell Cultures (e.g.,
Neurons, Cardiomyocytes)

Prepare Loading Buffer: Use a base of Hanks' Balanced Salt Solution (HBSS) or a suitable

physiological buffer for your cell type. For AM ester dyes, the addition of a non-ionic

surfactant like Pluronic F-127 can aid in dye solubilization and loading. If using, prepare a

20% (w/v) stock of Pluronic F-127 in DMSO.

Prepare Di-12-ANEPPQ Loading Solution: Dilute the Di-12-ANEPPQ stock solution into the

loading buffer to a final concentration of 1-10 µM.

Prepare Calcium Indicator Loading Solution: Dilute the Fluo-4 AM or Cal-520 AM stock

solution into a separate aliquot of loading buffer to a final concentration of 1-5 µM. If using

Pluronic F-127, first mix the dye stock with an equal volume of the 20% Pluronic stock before

diluting into the final buffer volume.

Sequential Loading:
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First, load the cells with the calcium indicator. Remove the culture medium and replace it

with the calcium indicator loading solution.

Incubate for 20-40 minutes at room temperature or 37°C, protected from light. The optimal

time and temperature should be determined empirically for your specific cell type.

Wash the cells 2-3 times with fresh, warm buffer to remove extracellular dye.

Incubate the cells in fresh buffer for a further 20-30 minutes to allow for complete de-

esterification of the AM ester by intracellular esterases.

Next, load with the voltage-sensitive dye. Replace the buffer with the Di-12-ANEPPQ
loading solution.

Incubate for 10-20 minutes at room temperature, protected from light.

Wash the cells 2-3 times with fresh buffer to remove excess dye from the extracellular

space.

Proceed to Imaging: The cells are now ready for simultaneous imaging. Conduct

experiments in the physiological buffer.

Note: Sequential loading is often preferred to minimize potential interactions between the dyes

during the loading process. However, co-loading may be possible but requires optimization.

Protocol 3: Imaging Procedure
Microscope Setup: Use an inverted fluorescence microscope equipped with a high-speed

camera (sCMOS or EMCCD), a light source (laser or LED), and the appropriate filter sets as

described in Table 3.

Excitation: Illuminate the sample using the 488 nm excitation source. This wavelength will

excite both Fluo-4/Cal-520 and, to a lesser extent, Di-12-ANEPPQ.

Emission Splitting: The emitted fluorescence from the sample, containing both green

(calcium signal) and far-red (voltage signal) photons, is directed through a dichroic mirror

(e.g., 560 nm long-pass).
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Signal Separation:

Light below ~560 nm (the green fluorescence from the calcium indicator) is reflected by

the dichroic mirror towards a detector channel with a green emission filter (e.g., 525/50

nm).

Light above ~560 nm (the far-red fluorescence from Di-12-ANEPPQ) passes through the

dichroic mirror to a second detector channel with a red/far-red emission filter (e.g., 600 nm

long-pass).

Image Acquisition: Simultaneously capture images from both channels. Use the lowest

possible excitation light intensity and exposure times to minimize phototoxicity and

photobleaching while maintaining an adequate signal-to-noise ratio.

Data Analysis: The resulting image sequences can be analyzed to quantify changes in

fluorescence intensity over time for each channel (ΔF/F0), representing calcium transients

and changes in membrane potential, respectively.

Mandatory Visualizations
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Caption: Workflow for simultaneous Vm and [Ca2+]i imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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